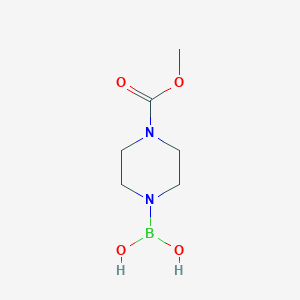
(4-(Methoxycarbonyl)piperazin-1-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(Methoxycarbonyl)piperazin-1-yl)boronic acid is a boronic acid derivative that features a piperazine ring substituted with a methoxycarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-(Methoxycarbonyl)piperazin-1-yl)boronic acid typically involves the reaction of piperazine derivatives with boronic acid reagents. One common method includes the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . The reaction conditions often involve the use of catalysts such as palladium or copper to facilitate the formation of the boronic acid moiety.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: (4-(Methoxycarbonyl)piperazin-1-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: Conversion of the boronic acid group to other functional groups such as alcohols or ketones.
Reduction: Reduction of the boronic acid group to form boranes or other reduced species.
Substitution: Nucleophilic substitution reactions where the boronic acid group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids under mild conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving bases or acids to facilitate the nucleophilic attack.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while substitution reactions can produce a variety of substituted piperazine derivatives.
Scientific Research Applications
(4-(Methoxycarbonyl)piperazin-1-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including as an anticancer or antimicrobial agent.
Industry: Utilized in the development of advanced materials and catalysts for chemical processes.
Mechanism of Action
The mechanism of action of (4-(Methoxycarbonyl)piperazin-1-yl)boronic acid involves its interaction with molecular targets through its boronic acid moiety. This group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in enzyme inhibition and molecular recognition. The piperazine ring provides additional binding interactions, enhancing the compound’s specificity and potency.
Comparison with Similar Compounds
(4-(Methoxycarbonyl)phenylboronic acid): Similar in structure but with a phenyl ring instead of a piperazine ring.
(4-(Methoxycarbonyl)pyridine-3-boronic acid): Contains a pyridine ring, offering different electronic properties and reactivity.
(4-(Methoxycarbonyl)benzeneboronic acid): Another phenyl derivative with similar functional groups.
Uniqueness: (4-(Methoxycarbonyl)piperazin-1-yl)boronic acid is unique due to the presence of the piperazine ring, which imparts distinct chemical and biological properties. This structural feature allows for enhanced interactions with biological targets and provides a versatile platform for further functionalization and derivatization.
Properties
CAS No. |
207798-77-4 |
|---|---|
Molecular Formula |
C6H13BN2O4 |
Molecular Weight |
187.99 g/mol |
IUPAC Name |
(4-methoxycarbonylpiperazin-1-yl)boronic acid |
InChI |
InChI=1S/C6H13BN2O4/c1-13-6(10)8-2-4-9(5-3-8)7(11)12/h11-12H,2-5H2,1H3 |
InChI Key |
JPQLFRIZJGZKHZ-UHFFFAOYSA-N |
Canonical SMILES |
B(N1CCN(CC1)C(=O)OC)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methyl-6,7,8,9-tetrahydro-3H-naphtho[1,2-d]imidazole](/img/structure/B11907999.png)
![6-Chloro-2,3-dimethyl-2H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11908003.png)
![3,7-Dichloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11908028.png)
![6,7-Dihydro-5H-indeno[5,6-d]thiazol-2-amine](/img/structure/B11908040.png)


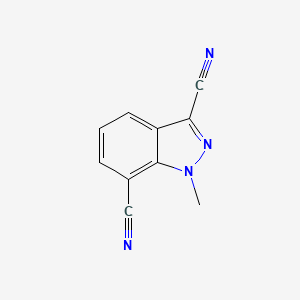

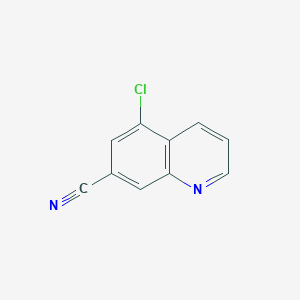


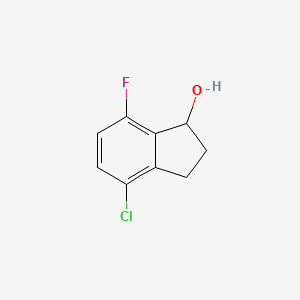
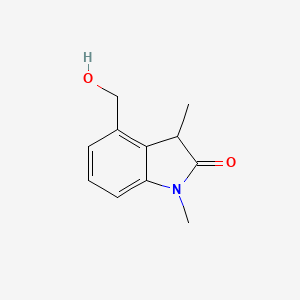
![1H-thiazolo[4,5-f]indazol-6-amine](/img/structure/B11908102.png)
